![molecular formula C17H11BrO3 B2871424 2-[(3-bromo-4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione CAS No. 25315-17-7](/img/structure/B2871424.png)
2-[(3-bromo-4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione
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Description
2-[(3-bromo-4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione is a heterocyclic compound with two fused rings, one of which is an indene ring. It is a versatile compound that has been used in a wide range of scientific research applications. It is a colorless crystalline solid with a melting point of 96-97°C. It is soluble in organic solvents such as ethanol, acetone, and chloroform.
Scientific Research Applications
Environmental Science
Lastly, in environmental science, the compound’s reactivity with pollutants is of interest. It could be used to degrade harmful organic compounds in water or soil, contributing to environmental remediation efforts.
Each application mentioned above requires further research to establish the compound’s efficacy and safety in the respective field. The versatility of 2-[(3-bromo-4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione makes it a significant subject for ongoing and future scientific studies .
properties
IUPAC Name |
2-[(3-bromo-4-methoxyphenyl)methylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO3/c1-21-15-7-6-10(9-14(15)18)8-13-16(19)11-4-2-3-5-12(11)17(13)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBGPAWARQORSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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